M7G(3'-OMe-5')pppA(2'-OMe)

mRNA Therapeutics In Vitro Transcription Vaccine Development

M7G(3'-OMe-5')pppA(2'-OMe) is a chemically defined dinucleotide cap analog used in in vitro transcription (IVT) for the synthesis of 5'-capped mRNA. It is characterized by a 7-methylguanosine (m7G) moiety bearing a 3'-O-methyl (3'-OMe) modification at the ribose, which is connected via a 5'-5' triphosphate bridge to a 2'-O-methyladenosine (2'-OMe A) residue.

Molecular Formula C23H33N10O17P3
Molecular Weight 814.5 g/mol
Cat. No. B15588110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7G(3'-OMe-5')pppA(2'-OMe)
Molecular FormulaC23H33N10O17P3
Molecular Weight814.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14+,15+,16+,21-,22-/m1/s1
InChIKeyCDTPPKGWEOGAMN-YXBODQOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog: Core Characteristics and Molecular Identity


M7G(3'-OMe-5')pppA(2'-OMe) is a chemically defined dinucleotide cap analog used in in vitro transcription (IVT) for the synthesis of 5'-capped mRNA. It is characterized by a 7-methylguanosine (m7G) moiety bearing a 3'-O-methyl (3'-OMe) modification at the ribose, which is connected via a 5'-5' triphosphate bridge to a 2'-O-methyladenosine (2'-OMe A) residue . This specific double-methylation pattern distinguishes it from standard cap analogs and forms the structural basis for its enhanced translational properties. The compound is a critical precursor for generating Cap-1 structures when incorporated co-transcriptionally and serves as the core functional motif within next-generation trinucleotide cap reagents .

Why M7G(3'-OMe-5')pppA(2'-OMe) Cannot Be Substituted by Standard Cap Analogs


Standard cap analogs like m7GpppG produce a significant fraction of mRNA with reverse cap orientation due to the presence of free 3'-OH groups on both nucleosides, which renders up to 50% of the transcript pool untranslatable [1]. In contrast, the 3'-O-methyl modification in M7G(3'-OMe-5')pppA(2'-OMe) enforces exclusively forward orientation incorporation, a property common to anti-reverse cap analogs (ARCAs). Furthermore, the additional 2'-O-methylation on the adenosine residue elevates the cap structure to a Cap-1 configuration, which is recognized as a superior translation initiation signal in eukaryotic systems and is critical for evading innate immune detection [2]. Substituting with a simpler ARCA lacking the 2'-OMe adenosine sacrifices the distinct Cap-1 advantages, while enzymatic capping post-transcriptionally introduces additional processing steps and batch variability that co-transcriptional capping with this analog avoids .

M7G(3'-OMe-5')pppA(2'-OMe) Evidence Guide: Quantified Advantages vs. Closest Comparators


Enforced Forward Cap Orientation and Translation Efficiency: ARCA vs. Standard m7GpppG

The 3'-O-methyl substitution on the m7G moiety prevents reverse cap incorporation, ensuring 100% of transcripts are in the translatable forward orientation. This is in stark contrast to conventional m7GpppG capping, where approximately 33–50% of caps are incorporated in reverse. Quantitative in vitro and in vivo translation studies demonstrate that ARCA-capped mRNAs (which share the 3'-OMe modification) are translated 1.1- to 2.6-fold more efficiently than m7GpppG-capped counterparts across multiple systems [1]. In a specific cellular model (mouse JAWSII dendritic cells), ARCA-capped luciferase mRNA yielded approximately 20-fold higher protein expression than m7GpppG-capped mRNA [2].

mRNA Therapeutics In Vitro Transcription Vaccine Development

Co-Transcriptional Capping Efficiency: CleanCap AG (3'OMe) Trinucleotide vs. Enzymatic/Standard Methods

M7G(3'-OMe-5')pppA(2'-OMe) represents the core dinucleotide within the CleanCap AG (3'OMe) trinucleotide cap analog. When used as part of the CleanCap AG (3'OMe) reagent in a standardized co-transcriptional capping protocol with T7 RNA polymerase, this system consistently yields >95% capped mRNA transcripts, with some reports indicating up to 98% capping efficiency . This is a significant improvement over the incomplete capping inherent to standard dinucleotide cap analog competition with GTP, and it eliminates the need for post-transcriptional enzymatic capping steps, which can introduce variability and require additional purification.

mRNA Manufacturing Process Development Co-Transcriptional Capping

Superior In Vivo Protein Expression: CleanCap AG (3'OMe) vs. CleanCap AG (Non-3'OMe)

Direct comparative studies using firefly luciferase mRNA demonstrate that CleanCap AG (3'OMe), which incorporates the 3'-OMe modification on the m7G moiety, yields higher, more widely distributed, and longer sustained in vivo protein expression compared to CleanCap AG lacking this 3'-OMe modification . This advantage is attributed to the 3'-O-methyl group enhancing the cap's resemblance to the endogenous Cap-1 structure found in higher eukaryotes, which is more efficiently recognized by the translation initiation machinery and may offer increased resistance to decapping enzymes.

mRNA Vaccines In Vivo Imaging Protein Replacement Therapy

Optimal Procurement and Application Scenarios for M7G(3'-OMe-5')pppA(2'-OMe)


High-Yield Manufacturing of mRNA Vaccines and Therapeutics

The >95% co-transcriptional capping efficiency enabled by M7G(3'-OMe-5')pppA(2'-OMe)-derived reagents is critical for large-scale mRNA manufacturing. This high efficiency maximizes the yield of translatable mRNA from IVT reactions, directly reducing the cost of goods (COGS) for mRNA-based products. Eliminating post-transcriptional enzymatic capping steps further simplifies the manufacturing process, reducing both time and the risk of contamination, making it the preferred choice for GMP production .

Preclinical Development of High-Potency mRNA Constructs

For researchers developing new mRNA therapeutics or vaccines, the superior in vivo expression profile demonstrated by 3'-OMe-modified cap analogs is paramount. In comparative studies, mRNAs capped with this chemistry showed higher and more sustained protein production in animal models compared to non-3'-OMe versions . This translates to a more effective research tool for proof-of-concept studies, allowing for better assessment of therapeutic windows and biological efficacy with lower mRNA doses.

Optimization of mRNA Transfection in Hard-to-Transfect Cells

In cell types where transfection efficiency is a major limitation, maximizing the translational efficiency of each successfully delivered mRNA molecule is crucial. Studies with dendritic cells, a notoriously difficult-to-transfect primary cell type, show that ARCA-based capping (utilizing the 3'-OMe modification) yields up to a 20-fold increase in protein expression compared to standard capping [1]. The core dinucleotide M7G(3'-OMe-5')pppA(2'-OMe) provides this anti-reverse and enhanced translation property, ensuring that limited mRNA payloads achieve the highest possible biological response.

Generation of Cap-1 mRNA for Reduced Innate Immune Activation

The presence of 2'-O-methylation on the first transcribed adenosine (A) is a key determinant of Cap-1 structure, which is recognized as 'self' by the innate immune system and avoids activation of pattern recognition receptors like RIG-I and IFIT [2]. By incorporating M7G(3'-OMe-5')pppA(2'-OMe) as a building block or via CleanCap AG (3'OMe), researchers can ensure their mRNA products are Cap-1, minimizing undesirable immunogenicity. This is essential for in vivo applications where repeated dosing is required, such as protein replacement therapy or chronic disease vaccines.

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